molecular formula C13H13N3O4S B1218852 Proflavine hemisulfate CAS No. 553-30-0

Proflavine hemisulfate

Cat. No. B1218852
CAS RN: 553-30-0
M. Wt: 307.33 g/mol
InChI Key: WSFHCKWLECYVBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Proflavine Hemisulfate's synthesis and its applications in biological systems have been widely studied. It is synthesized from acridine derivatives and is known for its ability to interact with DNA and RNA, affecting protein synthesis and virus replication in various studies. The synthesis process involves creating a compound that can effectively bind to nucleic acids and influence biological processes.

Molecular Structure Analysis

The molecular structure of Proflavine Hemisulfate plays a crucial role in its biological interactions. Its structure allows for effective binding to nucleic acids, influencing cellular functions. The compound exhibits strong intermolecular interactions, mainly due to its positively charged central nitrogens and the ability to form complexes with nucleic acids, which is critical for its function as a fluorescent stain.

Chemical Reactions and Properties

Proflavine Hemisulfate engages in various chemical interactions, particularly with nucleic acids. It forms complexes with RNA and DNA, which is fundamental to its mechanism of action in staining and fluorescent contrast. These interactions are critical in the study of virus synthesis, protein synthesis inhibition, and other cellular processes.

Physical Properties Analysis

The physical properties of Proflavine Hemisulfate, such as its solubility, stability, and fluorescence, are essential for its application in cytology and molecular biology. Studies have shown that its solutions are stable under specific conditions, and its fluorescence properties are utilized for high-resolution imaging in medical diagnostics.

Chemical Properties Analysis

The chemical characteristics of Proflavine Hemisulfate, including its binding affinity to nucleic acids and its impact on protein synthesis, have been the subject of extensive research. These properties are crucial for its use in biological staining and as a tool in understanding cellular mechanisms.

References (Sources)

Scientific Research Applications

1. Diagnostic Tool in Medicine

Proflavine hemisulfate, an acridine-derived fluorescent dye, demonstrates significant potential as a rapid stain for cytologic examination. It effectively stains cell nuclei and cytoplasmic structures due to its ability to intercalate DNA. This characteristic makes it highly useful in examining various biological specimens, including oral squamous cells, cultured human oral squamous carcinoma cells, and leukocytes. The staining process is rapid, requiring no incubation time, and results in clear visualization of cellular structures, which is crucial for diagnostic purposes in medicine (Prieto et al., 2015).

2. Stability in Diagnostic Preparations

In the context of its application as a diagnostic tool, especially for early detection of oral cancer, the physical and chemical stability of proflavine hemisulfate solutions is crucial. Research shows that solutions of proflavine hemisulfate remain stable for up to 12 months when refrigerated. This stability is important for ensuring the effectiveness of the solution in diagnostic procedures, particularly in settings where extemporaneous preparation is required (Kawedia et al., 2016).

3. Molecular Interactions in Biochemical Analysis

The interaction between proflavine hemisulfate and other molecules, like salicylic acid, has been studied using fluorescence and UV-VIS absorption spectroscopy. These interactions are important in the field of biochemical analysis, as they offer insights into the binding behaviors of molecules, which can be useful in developing analytical methods for various applications, including pharmaceuticals (Patil et al., 2013).

4. Interaction with Nucleic Acids

Proflavine's ability to interact with nucleic acids, such as DNA and RNA, provides a foundation for understanding its mechanism of action at a molecular level. This interaction is particularly notable in the study of nucleotide binding and the formation of complexes. Such insights are valuable in research that explores the structural and functional aspects of nucleic acids (Neidle et al., 1978).

5. Research in Microbiology and Vaccine Development

Proflavine hemisulfate has been used in microbiological research to develop live attenuated bacterial vaccines. Its ability to induce resistance in certain bacteria is explored to create potential vaccine candidates. This application underscores proflavine’s utility in vaccine research and development, though challenges in achieving both safety and efficacy are noted (Pridgeon et al., 2013).

Safety And Hazards

Proflavine hemisulfate is toxic and carcinogenic in mammals and so it is used only as a surface disinfectant or for treating superficial wounds . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Proflavine hemisulfate has the potential to be a lead compound in the treatment of Kir3.2-related neurological diseases . It has been used as a rapid stain for cytologic examination of biological specimens . It has also been used as constituents of a drug delivery carrier .

properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid
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InChI

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4)
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InChI Key

WSFHCKWLECYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13N3O4S
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Related CAS

1811-28-5, 553-30-0
Record name 3,6-Acridinediamine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID90203821
Record name Proflavine sulfate [NF]
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Molecular Weight

307.33 g/mol
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Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
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Product Name

Proflavine sulfate

CAS RN

3237-53-4, 553-30-0, 1811-28-5
Record name 3,6-Acridinediamine, sulfate (1:?)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
J Liang, M Zheng, W Xu, Y Chen, P Tang, G Wu… - Bioorganic …, 2022 - Elsevier
… For testing the anti-SARS-CoV-2 efficacy of acriflavine and proflavine hemisulfate, plaque assay was conducted in a Biosafety Level 3 (BSL-3) laboratory of Fudan University as …
Number of citations: 4 www.sciencedirect.com
SP Prieto, AJ Powless, JW Boice, SG Sharma… - PloS one, 2015 - journals.plos.org
Proflavine hemisulfate, an acridine-derived fluorescent dye, can be used as a rapid stain for cytologic examination of biological specimens. Proflavine fluorescently stains cell nuclei and …
Number of citations: 15 journals.plos.org
DT Patil, VV Mokashi, GB Kolekar, SR Patil - Luminescence, 2013 - Wiley Online Library
… Changes in the absorption spectra of SA in the presence of PF indicate a ground state interaction between salicylate and proflavine hemisulfate ions to form a complex. The excitation …
JW Pridgeon, PH Klesius, M Yildirim-Aksoy - Vaccine, 2013 - Elsevier
… Proflavine hemisulfate, a topical antiseptic, is known to have a mutagenic effect on DNA by … : (1) determine whether gossypol, proflavine hemisulfate, and ciprofloxacin were as effective …
Number of citations: 24 www.sciencedirect.com
SC Nash, AS Ketcham, RR Smith - Annals of Surgery, 1962 - ncbi.nlm.nih.gov
… This report describes the local effectiveness of proflavine hemisulfate (3-6-Diamino-acridine hemisulfate) in preventing tumor takes in wounds artificially seeded with cells from two animal …
Number of citations: 26 www.ncbi.nlm.nih.gov
JD Kawedia, YP Zhang, AL Myers… - Journal of Oncology …, 2016 - journals.sagepub.com
… as HRME that employs proflavine hemisulfate solution as a fluorescent … We anticipate significant use of proflavine hemisulfate … stability of 0.01% proflavine hemisulfate solutions stored …
Number of citations: 10 journals.sagepub.com
VR More, PV Anbhule, SH Lee, SR Patil… - Journal of …, 2011 - Springer
The interaction between Norfloxacin (NF) and Proflavine hemisulphate (PF) was investigated by spectroscopic tools like UV–VIS absorption and Fluorescence spectroscopy. It was …
Number of citations: 10 link.springer.com
MK Gatasheh, A Malik, MS Ola, AS Alhomida - Toxicology Reports, 2022 - Elsevier
Proflavine is a well-known antiseptic and bacteriostatic drug, however, it has the potential to be hazardous and mutagenic. Proflavine enters cells and intercalates between DNA base …
Number of citations: 5 www.sciencedirect.com
J Ong, JWL Loke, HL Koh, WY Fan - Molecular Catalysis, 2022 - Elsevier
… Proflavine hemisulfate 1 has been used as a metal-free visible-light photoredox catalyst for … We propose a mechanism where excited-state proflavine hemisulfate PfH + * acts as an …
Number of citations: 1 www.sciencedirect.com
M Kožurková, D Sabolová, L Janovec, J Mikeš… - Bioorganic & medicinal …, 2008 - Elsevier
… A representative spectrofluorimetric titration of the proflavine hemisulfate is presented in … are in a good agreement with the K values of standard proflavine hemisulfate (K = 7.95 × 10 5 …
Number of citations: 62 www.sciencedirect.com

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